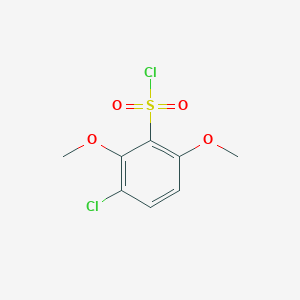

3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2,6-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-3-5(9)7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJNRDCALXLXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246148 | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145980-90-1 | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145980-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profile of 3 Chloro 2,6 Dimethoxybenzene 1 Sulfonyl Chloride

The specific arrangement of substituents on the benzene (B151609) ring gives 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride a distinct set of chemical and physical properties. These characteristics are fundamental to its handling, reactivity, and potential applications in synthesis.

| Property | Value |

| CAS Number | 145980-90-1 |

| Molecular Formula | C₈H₈Cl₂O₄S |

| Molecular Weight | 271.12 g/mol |

| IUPAC Name | 3-chloro-2,6-dimethoxybenzenesulfonyl chloride |

| InChI Key | JOJNRDCALXLXJY-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis and Plausible Formation Pathway

While specific, detailed preparations of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride are not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established chemical principles. The most probable route involves the chlorosulfonation of the corresponding precursor, 1-chloro-2,4-dimethoxybenzene (B1580645).

Chlorosulfonation is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, SO₂Cl⁺. stackexchange.com The methoxy (B1213986) groups on the precursor ring are strong activating, ortho-, para-directing groups. Therefore, the reaction would proceed as follows:

Precursor Synthesis : The starting material, 1-chloro-2,4-dimethoxybenzene, is a known compound.

Chlorosulfonation : Reaction of 1-chloro-2,4-dimethoxybenzene with chlorosulfonic acid introduces the sulfonyl chloride group onto the ring. The directing effects of the substituents guide the position of the incoming electrophile to yield the desired product.

This established methodology for creating aryl sulfonyl chlorides is a versatile and widely used industrial and laboratory process. pageplace.de

Anticipated Reactivity and Synthetic Utility

Classical Chlorosulfonation Pathways

Traditional methods for the synthesis of aryl sulfonyl chlorides, including this compound, have heavily relied on direct chlorosulfonation of aromatic precursors and the oxidation of sulfur-containing compounds.

Direct Sulfonylation and Subsequent Chlorination Procedures

The most conventional route for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid (ClSO₃H). This reaction is a type of electrophilic aromatic substitution. nih.gov The process involves the in-situ generation of a highly electrophilic sulfur trioxide (SO₃) species or the chlorosulfonium cation (SO₂Cl⁺), which then attacks the electron-rich aromatic ring. nih.gov

For the synthesis of this compound, a plausible precursor would be 1-chloro-2,4-dimethoxybenzene (B1580645). The reaction proceeds by adding the aromatic substrate to an excess of cold chlorosulfonic acid. The directing effects of the substituents on the benzene (B151609) ring guide the position of the incoming sulfonyl chloride group. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The regioselectivity can be complex, potentially leading to a mixture of isomers.

The general reaction is as follows: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + HCl + H₂SO₄

This method is widely used but has limitations, such as the use of a large excess of corrosive chlorosulfonic acid and potential for side reactions. The harsh acidic conditions also restrict its use with sensitive substrates. nih.gov

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative classical pathway involves the oxidative chlorination of sulfur-containing precursors, such as thiols (Ar-SH) or disulfides (Ar-S-S-Ar). This approach avoids the direct use of chlorosulfonic acid on the aromatic ring itself. Various chlorinating agents can be employed to convert the sulfur moiety into the desired sulfonyl chloride.

Common reagents for this transformation include:

N-Chlorosuccinimide (NCS): A mild and efficient reagent for the oxidative conversion of sulfur compounds. organic-chemistry.org

Sodium Hypochlorite (Bleach): A cost-effective and environmentally friendlier option for oxidative chlorosulfonation. organic-chemistry.orgrsc.org

Aqueous Chlorine: A traditional but hazardous reagent used for the formation of sulfonyl chlorides. nih.gov

The synthesis of this compound via this route would hypothetically start from 3-chloro-2,6-dimethoxythiophenol or bis(3-chloro-2,6-dimethoxyphenyl) disulfide. The reaction typically proceeds in a suitable solvent system where the precursor is treated with the oxidizing/chlorinating agent under controlled temperature conditions. For instance, a procedure using bleach involves adding the oxidant to a mixture of the sulfur precursor in dichloromethane (B109758) and hydrochloric acid at low temperatures. rsc.org

This method is advantageous for substrates that are incompatible with the strongly acidic conditions of direct chlorosulfonation. However, the availability and stability of the required sulfur-containing precursors can be a limiting factor. nih.gov

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the preparation of sulfonyl chlorides. These include catalytic systems and the optimization of reaction conditions to improve yield and purity.

Catalytic Systems in the Preparation of Sulfonyl Chlorides

Catalysis offers a powerful tool for synthesizing aryl sulfonyl chlorides under milder conditions and with greater selectivity.

Sandmeyer-Type Reactions: A well-established method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper salt catalyst (e.g., CuCl or CuCl₂). durham.ac.uk This approach is valuable due to the wide availability of anilines as starting materials. durham.ac.uk The process can be made more environmentally friendly by using aqueous conditions, where the sulfonyl chloride product often precipitates directly from the reaction mixture in high purity. acs.org

Photocatalysis: A modern, green approach utilizes visible-light photocatalysis with a heterogeneous, metal-free catalyst like potassium poly(heptazine imide) (K-PHI). nih.govacs.org This method generates sulfonyl chlorides from arenediazonium salts and an in-situ source of sulfur dioxide (from thionyl chloride and water) at room temperature, showing high functional group tolerance. acs.org

Palladium-Catalyzed Cross-Coupling: Arylboronic acids can be coupled with a sulfur dioxide surrogate, such as phenyl chlorosulfate, in the presence of a palladium catalyst to form aryl sulfonyl chlorides. nih.gov This method offers mild reaction conditions and significant functional group tolerance, allowing for the convergent synthesis of complex sulfonyl chlorides. nih.gov

| Method | Catalyst/Reagent | Starting Material | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer-Type Reaction | CuCl / SO₂ | Aryldiazonium Salt | Good for electron-deficient arenes; can be run in aqueous media. | acs.org |

| Photocatalysis | K-PHI / SOCl₂ + H₂O | Aryldiazonium Salt | Metal-free, visible light, room temperature, high functional group tolerance. | nih.govacs.org |

| Palladium-Catalyzed Coupling | Pd(OAc)₂ / Phenyl Chlorosulfate | Arylboronic Acid | Mild conditions, broad substrate scope. | nih.gov |

Solvent-Free and Environmentally Conscious Methods

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to reduce environmental impact.

One prominent strategy is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors. This method is considered environmentally friendly as it avoids toxic reagents and the byproduct, succinimide, can be recycled back into NCS. organic-chemistry.orgthieme-connect.com

Another green approach involves performing oxidative chlorinations in environmentally benign solvents like water. The use of sodium chlorite (B76162) (NaClO₂) as an oxidant for S-alkyl isothiourea salts is another example of a safer and more convenient synthesis of diverse sulfonyl chlorides. organic-chemistry.org Furthermore, photocatalytic methods, which operate under mild conditions using light as an energy source, represent a significant step towards sustainable chemical synthesis. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing byproducts. Key parameters that are typically investigated include temperature, reaction time, and the stoichiometry of reagents.

Design of Experiments (DOE) is a powerful statistical tool used to efficiently optimize reaction conditions. For hazardous reactions like chlorosulfonation with chlorosulfonic acid, DOE can identify conditions that maximize product yield while ensuring safety. mdpi.com For instance, a DOE study might vary the equivalents of chlorosulfonic acid and the reaction temperature to find the optimal balance. mdpi.com

The development of continuous flow synthesis represents a significant advancement in process optimization and safety. mdpi.com Performing chlorosulfonations in a continuous stirred-tank reactor (CSTR) system allows for better temperature control, safer handling of hazardous reagents, and can lead to improved yield and consistency compared to batch processing. mdpi.comresearchgate.net

An example of reaction condition optimization for the synthesis of sulfonyl chlorides from sulfonyl hydrazides is presented in the table below. This demonstrates how solvent and halogen source can be screened to achieve the best results.

| Entry | Halogen Source | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NCS | CH₃CN | 95 |

| 2 | NCS | DCM | 83 |

| 3 | NCS | THF | 75 |

| 4 | NCS | Toluene | 62 |

| 5 | NBS | CH₃CN | 85 |

| 6 | NIS | CH₃CN | N.R. (No Reaction) |

By carefully selecting and optimizing these advanced and green synthetic approaches, the synthesis of this compound can be achieved with high efficiency, purity, and improved environmental and safety profiles.

Precursor Synthesis and Regioselective Functionalization of Dimethoxybenzene Scaffolds

The assembly of the this compound framework hinges on the controlled, stepwise introduction of chloro and sulfonyl chloride functionalities onto a dimethoxybenzene core. The inherent reactivity of the aromatic ring, which is highly activated by the two methoxy substituents, presents a significant challenge in achieving regiocontrol. Standard electrophilic substitution reactions often yield mixtures of isomers, as the substitution pattern is governed by the cumulative electronic and steric influences of the directing groups. Therefore, modern synthetic techniques that override these innate tendencies are essential for an efficient and selective synthesis.

Halogenation Strategies for 2,6-Dimethoxybenzene Derivatives

Conventional electrophilic halogenation of dimethoxybenzene derivatives is dictated by the strong ortho, para-directing nature of the methoxy groups. For instance, in a related substrate like 1,3-dimethoxybenzene (B93181), direct chlorination with common electrophilic chlorinating agents would be expected to yield substitution primarily at the C4 position, which is sterically accessible and electronically activated by both methoxy groups (para to one and ortho to the other).

| Starting Material | Major Product of Direct Chlorination | Rationale |

| 1,3-Dimethoxybenzene | 4-Chloro-1,3-dimethoxybenzene | C4 is activated by both OMe groups and is sterically unhindered. |

| 1,4-Dimethoxybenzene | 2-Chloro-1,4-dimethoxybenzene | All positions are equivalent and ortho to an activating OMe group. |

| 1,2-Dimethoxybenzene | 4-Chloro-1,2-dimethoxybenzene | C4 is para to one OMe and meta to the other, offering a balance of activation and accessibility. |

Achieving chlorination at a specific position that is electronically or sterically disfavored, such as the C3 position in a 2,6-dimethoxy-substituted system, is not feasible through classical electrophilic aromatic substitution. Consequently, alternative strategies are required. One such approach involves the use of organometallic intermediates, where the halogen is introduced with high regioselectivity by quenching a site-specifically formed aryllithium species with an electrophilic halogen source. This method circumvents the limitations of traditional electrophilic pathways and provides access to otherwise unattainable substitution patterns. Recent advancements have also explored the use of organocatalysts to fine-tune the reactivity of chlorinating agents like sulfuryl chloride (SO2Cl2), enabling selective chlorination of various aromatic compounds. nih.gov

Directed Ortho-Metalation and Electrophilic Introduction of Sulfonyl Groups

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org The methoxy group is recognized as a potent directed metalation group (DMG), capable of coordinating with organolithium bases and directing deprotonation exclusively to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This principle is central to the logical synthesis of this compound.

A plausible and highly regioselective synthetic pathway commences with 1,3-dimethoxybenzene and leverages two sequential DoM reactions.

Step 1: Synthesis of the Sulfonyl Chloride Precursor

The first stage involves the synthesis of the key intermediate, 2,6-dimethoxybenzene-1-sulfonyl chloride.

Directed Ortho-Metalation: 1,3-dimethoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi). The two methoxy groups cooperatively direct the lithiation to the C2 position located between them, which is the most kinetically acidic site, yielding a [2,6-dimethoxyphenyl]lithium intermediate. google.comgoogle.com

Introduction of the Sulfonyl Chloride Group: The aryllithium species is then quenched with an electrophilic sulfur source. A common and effective method involves bubbling sulfur dioxide (SO₂) gas through the reaction mixture to form a stable lithium sulfinate salt. This salt is subsequently treated in a second step with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to afford 2,6-dimethoxybenzene-1-sulfonyl chloride.

| Step | Reactant | Reagents | Product |

| 1a | 1,3-Dimethoxybenzene | 1. n-BuLi, THF | [2,6-Dimethoxyphenyl]lithium |

| 1b | [2,6-Dimethoxyphenyl]lithium | 1. SO₂2. SO₂Cl₂ or NCS | 2,6-Dimethoxybenzene-1-sulfonyl chloride |

Step 2: Regioselective Chlorination

The second stage introduces the chlorine atom at the C3 position of the sulfonyl chloride precursor to yield the final product.

Second Directed Ortho-Metalation: A second DoM is performed on 2,6-dimethoxybenzene-1-sulfonyl chloride. The protons at the C3 and C5 positions are ortho to the directing methoxy groups. However, the proton at C3 is also ortho to the strongly electron-withdrawing sulfonyl chloride group, which significantly increases its acidity. This synergistic activation allows for highly selective deprotonation at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Electrophilic Chlorination: The newly formed C3-lithiated intermediate is then quenched with a suitable electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom precisely at the desired location, completing the synthesis of this compound.

| Step | Reactant | Reagents | Product |

| 2a | 2,6-Dimethoxybenzene-1-sulfonyl chloride | 1. LDA, THF | C3-lithiated intermediate |

| 2b | C3-lithiated intermediate | 2. C₂Cl₆ or NCS | This compound |

This sequential DoM approach provides a powerful and rational route to this compound, showcasing how modern synthetic methods can achieve complex substitution patterns on activated aromatic systems with exceptional regiocontrol.

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a cornerstone of their chemistry, providing a primary route to sulfonamides, sulfonate esters, and other derivatives. These reactions are generally understood to proceed through a concerted SN2-type mechanism, involving a trigonal bipyramidal transition state. mdpi.comresearchgate.net The reactivity of this compound is significantly modulated by its substituents. The two ortho-methoxy groups exert a profound steric and electronic influence. While ortho-alkyl groups have been observed to cause a counterintuitive acceleration of nucleophilic substitution, attributed to ground-state destabilization and a rigid conformation that facilitates nucleophilic attack, the effect of ortho-methoxy groups is more complex. mdpi.comnih.govmdpi.com Electronically, the methoxy groups are electron-donating through resonance and electron-withdrawing through induction, while the 3-chloro substituent is primarily an electron-withdrawing group. These combined effects render the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

The reaction between sulfonyl chlorides and primary or secondary amines is the most common method for the synthesis of sulfonamides. ijarsct.co.in This reaction typically follows second-order kinetics and is highly dependent on the nucleophilicity and steric profile of the amine. mdpi.comijarsct.co.in For this compound, the significant steric hindrance from the two ortho-methoxy groups is expected to play a crucial role in the reaction rate and selectivity.

Selectivity: When reacting with molecules containing multiple amine functionalities or when a mixture of amines is used, selectivity becomes a key consideration. Primary amines are generally more reactive than secondary amines due to lesser steric hindrance. ijarsct.co.in Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, resulting in slower reaction rates. The steric shield provided by the 2,6-dimethoxy groups on the sulfonyl chloride would likely amplify these intrinsic reactivity differences, leading to high selectivity for less hindered amines.

| Amine Type | General Nucleophilicity | Steric Hindrance | Expected Relative Rate | Key Selectivity Factors |

|---|---|---|---|---|

| Primary Aliphatic (e.g., n-Butylamine) | High | Low | Fastest | Highly favored due to high nucleophilicity and low steric bulk. |

| Secondary Aliphatic (e.g., Diethylamine) | High | Moderate | Intermediate | Rate is attenuated by steric clash with ortho-methoxy groups. |

| Primary Aromatic (e.g., Aniline) | Low | Low | Slow | Lowered reactivity due to reduced nucleophilicity of the amine. |

| Sterically Hindered (e.g., tert-Butylamine) | High | High | Very Slow | Reaction is significantly impeded by severe steric hindrance from both reactants. |

The reaction of this compound with alcohols and phenols yields the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as protecting groups or as electrophiles in their own right due to the excellent leaving group ability of the sulfonate anion. researchtrends.net The term "etherification" in this context refers to the formation of these sulfonic acid ethers.

The synthesis of arylsulfonates from phenols and sulfonyl chlorides is a facile and efficient process, typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to deprotonate the phenol, thereby increasing its nucleophilicity. researchgate.netresearchgate.net Alcohols can be esterified under similar conditions, although they are generally less acidic and less reactive than phenols, often requiring stronger bases or more forcing conditions. The relative reactivity of these nucleophiles with this compound will depend on their acidity and the reaction conditions employed.

| Nucleophile | Typical Acidity (pKa) | Required Conditions | General Reactivity |

|---|---|---|---|

| Phenols | ~10 | Mild base (e.g., Pyridine, Triethylamine) | High (as phenoxide) |

| Primary Alcohols | ~16-17 | Base (e.g., Triethylamine) | Moderate |

| Secondary Alcohols | ~17-18 | Base, potentially longer reaction times | Lower |

| Tertiary Alcohols | ~18-19 | Often requires stronger base and is sterically hindered | Very Low |

Beyond nitrogen and oxygen nucleophiles, sulfonyl chlorides can react with a range of other nucleophilic species.

Carbon Nucleophiles: Reactions with organometallic reagents, such as organozinc or Grignard reagents, can lead to the formation of sulfones (R-SO₂-R'). For instance, heteroarylzinc reagents have been shown to react with arenesulfonyl chloride equivalents to afford sulfonyl chlorides that can be converted in situ to sulfonamides or other derivatives. mit.edu The reaction of this compound with a suitable carbon nucleophile would provide a direct route to sulfones bearing the 3-chloro-2,6-dimethoxyphenyl moiety.

Other Heteroatom Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles and readily react with sulfonyl chlorides to form thiosulfonates (R-SO₂-SR'). Similarly, reactions with other nucleophiles like selenols are also possible. researchgate.net These reactions expand the synthetic utility of this compound, allowing for the introduction of the substituted aryl-SO₂- group onto a variety of scaffolds.

Electrophilic and Radical Pathways

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the four existing substituents. The vacant positions for substitution are C4 and C5.

The directing influences are as follows:

-OCH₃ groups (at C2 and C6): These are powerful activating, ortho-, para-directing groups due to their ability to donate electron density via resonance.

-Cl group (at C3): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

-SO₂Cl group (at C1): This is a very strong deactivating, meta-directing group due to its powerful electron-withdrawing nature.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -SO₂Cl | C1 | Strongly Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Strongly Activating | Ortho, Para (to C3, C1, C4) |

| -Cl | C3 | Deactivating | Ortho, Para (to C2, C4, C6) |

| -OCH₃ | C6 | Strongly Activating | Ortho, Para (to C1, C5, C2) |

Arenesulfonyl chlorides are known to participate in a variety of radical reactions. magtech.com.cn The S-Cl bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator (like AIBN) to generate an arenesulfonyl radical (ArSO₂•) and a chlorine radical. These reactive intermediates can then engage in subsequent transformations.

For example, arenesulfonyl chlorides are used in radical addition reactions to alkenes and alkynes. researcher.life They can also serve as precursors to aryl radicals via desulfonylation of the initially formed sulfonyl radical, a process that can be facilitated by transition metal catalysts. acs.org It is expected that this compound would be a competent substrate in such radical processes, providing a pathway to functionalize molecules with either the entire 3-chloro-2,6-dimethoxyphenylsulfonyl group or just the 3-chloro-2,6-dimethoxyphenyl aryl moiety under radical conditions.

Article on the Reactivity of this compound Currently Unavailable

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented reactivity of the chemical compound This compound . Specifically, detailed research findings, including data on its participation in annulation and cycloaddition reactions, as well as studies on the influence of its substituents on these reaction outcomes, are not presently available in published scientific resources.

The planned article, intended to be structured around the "Reactivity and Mechanistic Investigations of this compound," with a focus on:

Influence of Substituents on Reactivity and Reaction Outcomes

cannot be generated at this time due to the absence of specific experimental data, mechanistic studies, and detailed research findings for this particular compound within the specified reaction classes.

While general principles of sulfonyl chloride reactivity are established in the field of organic chemistry, and information exists for other structurally related arenesulfonyl chlorides, the strict adherence to the requested outline, which focuses solely on "this compound," prevents the inclusion of analogous data from other compounds.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific annulation and cycloaddition reactivity of this compound. Without such primary research, any attempt to create the requested article would fall outside the bounds of scientifically accurate and verifiable information.

As a Versatile Building Block for Aromatic and Heterocyclic Systems

The dual functionality of this compound—the reactive sulfonyl chloride group and the substituted aromatic core—lends itself to the synthesis of a variety of complex organic structures.

Arylsulfonyl chlorides are well-established reagents for the synthesis of multi-substituted benzene derivatives, primarily through the formation of sulfonamides and sulfonate esters. The reaction of this compound with a wide array of primary and secondary amines would yield the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with diverse biological activities.

Similarly, its reaction with phenols or alcohols would lead to the formation of sulfonate esters. These esters are not only stable compounds in their own right but also serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups onto the aromatic ring of the nucleophile.

The directing effects of the chloro and dimethoxy groups on the benzene ring of this compound could be exploited in subsequent electrophilic aromatic substitution reactions, allowing for the regioselective introduction of additional substituents. However, the strongly deactivating nature of the sulfonyl chloride group would necessitate harsh reaction conditions.

A more plausible strategy involves the initial conversion of the sulfonyl chloride to a sulfonamide, which is a less deactivating group, followed by further functionalization of the aromatic ring. This approach would provide a pathway to highly substituted benzene derivatives with potential applications in drug discovery and materials science.

The sulfonyl chloride group can participate in various cyclization reactions to form heterocyclic systems. For instance, intramolecular reactions of sulfonamides derived from this compound could lead to the formation of fused heterocyclic scaffolds. Depending on the nature of the amine used to form the sulfonamide, a variety of ring systems, such as sultams, could be synthesized.

Furthermore, the chloro and methoxy substituents on the aromatic ring could be leveraged to direct or participate in cyclization reactions. For example, the methoxy groups could be demethylated to reveal hydroxyl groups, which could then be involved in intramolecular etherification or esterification reactions to form oxygen-containing heterocycles.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use as a building block, this compound can be envisioned as a precursor for more complex and highly functionalized synthetic intermediates.

The sulfonyl chloride moiety can be readily transformed into a variety of other functional groups. For instance, reduction of the sulfonyl chloride can yield the corresponding sulfinic acid or thiol, which are valuable intermediates in their own right. These transformations, combined with the existing chloro and dimethoxy groups, would result in a polyfunctionalized benzene ring that can be further elaborated.

The reactivity of the sulfonyl chloride towards nucleophiles allows for the introduction of complex molecular fragments. By reacting it with amines or alcohols that bear additional functional groups, it is possible to incorporate the 3-chloro-2,6-dimethoxyphenylsulfonyl moiety into larger, more complex molecules. This strategy is commonly employed in the synthesis of drug candidates and other biologically active compounds.

Although no specific examples of the use of this compound in the total synthesis of natural products have been reported, its potential in this area can be inferred from the known applications of other arylsulfonyl chlorides. The sulfonamide linkage is a common feature in many natural products and their analogues.

The 3-chloro-2,6-dimethoxyphenylsulfonyl group could serve as a protecting group for amines, a role frequently played by other sulfonyl chlorides in multi-step syntheses. The stability of sulfonamides to a wide range of reaction conditions makes them ideal for this purpose. Furthermore, the specific substitution pattern of the aromatic ring could impart unique properties to the protected amine or influence the stereochemical outcome of subsequent reactions.

Solid-Phase Synthesis Strategies Utilizing this compound

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. Sulfonyl chlorides are well-suited for solid-phase synthesis due to their high reactivity and the stability of the resulting sulfonamide linkage.

In a typical solid-phase synthesis workflow, an amino-functionalized resin would be reacted with this compound to immobilize the sulfonyl moiety onto the solid support. Subsequent reactions could then be carried out on the aromatic ring or by utilizing the chloro and methoxy substituents.

Alternatively, a library of amines could be reacted with the resin-bound sulfonyl chloride to generate a library of sulfonamides. The products could then be cleaved from the resin for biological evaluation. This approach would allow for the rapid exploration of the structure-activity relationships of sulfonamides derived from this compound.

While the application of this specific sulfonyl chloride in solid-phase synthesis has not been reported, the general methodology is well-established and represents a promising avenue for the future exploration of the chemical space around this scaffold.

Synthesis of Compound Libraries on Solid Supports

The generation of compound libraries on solid supports is a cornerstone of modern drug discovery and materials science, allowing for the rapid synthesis and screening of a multitude of compounds. In this context, sulfonyl chlorides are often employed as "linker" molecules to attach substrates to a solid support, typically a resin bead.

Theoretically, This compound could be utilized in this capacity. The sulfonyl chloride functional group would react with a nucleophilic site on a solid support (e.g., an amino group on an aminomethylated polystyrene resin) to form a stable sulfonamide linkage. The other functionalities on the benzene ring, namely the chloro and dimethoxy groups, could then be exploited in subsequent chemical transformations to build molecular diversity.

The general process for synthesizing a compound library using a sulfonyl chloride linker on a solid support involves several key steps:

Attachment to Solid Support: The sulfonyl chloride is reacted with the functionalized solid support to form a covalent bond.

Introduction of Diversity: A set of building blocks is then reacted with the attached molecule. This can be done in a "split-and-pool" fashion to generate a large library of compounds on individual beads.

Further Chemical Transformations: Additional reaction steps can be carried out to further modify the structure of the compounds.

Cleavage from the Support: The final compounds are released from the solid support for screening and analysis.

The specific substitution pattern of This compound could offer unique advantages in library synthesis. The electron-donating methoxy groups can influence the reactivity of the aromatic ring, while the chloro group provides a handle for further diversification through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

Table 1: Potential Building Blocks for Library Synthesis with a Sulfonyl Chloride Linker

| Building Block Class | Example | Potential Reaction Type |

| Primary Amines | Aniline, Benzylamine | Nucleophilic attack on the sulfonyl chloride |

| Alcohols | Phenol, Benzyl alcohol | Esterification (if the linker is modified) |

| Organometallic Reagents | Phenylboronic acid | Suzuki cross-coupling with the chloro group |

Cleavage and Purification Methodologies

The cleavage of the synthesized compounds from the solid support is a critical step that must be carefully controlled to ensure the integrity of the final products. The stability of the sulfonamide bond formed between the linker and the synthesized molecule dictates the cleavage conditions.

For sulfonamides, cleavage can be challenging due to their inherent stability. However, several methods have been developed, and the choice of method would depend on the specific nature of the sulfonamide derived from This compound .

Potential Cleavage Strategies:

Reductive Cleavage: Reagents such as samarium iodide or sodium amalgam can be used to cleave sulfonamides. The presence of the electron-donating methoxy groups on the benzene ring might influence the efficiency of this process.

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave linkers in solid-phase synthesis. However, the sulfonamide bond is generally stable to acidic conditions, so this would likely require a specifically designed linker that incorporates an acid-labile group.

Nucleophilic Cleavage: Certain nucleophiles can be used to cleave sulfonamides, although this is less common.

Following cleavage, the crude product mixture contains the desired compound along with any byproducts from the cleavage reaction and truncated sequences from the synthesis. Purification is therefore essential.

Common Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying small organic molecules from a crude mixture. Reverse-phase HPLC, using a C18 column and a water/acetonitrile or water/methanol gradient, is typically employed.

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be used.

Crystallization: If the final compound is a solid, crystallization can be an effective purification method.

Table 2: Comparison of Potential Cleavage and Purification Methodologies

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Cleavage | |||

| Reductive | Samarium iodide, Sodium amalgam | Mild conditions for some substrates | Reagent sensitivity, potential for side reactions |

| Acidic | Trifluoroacetic acid (TFA) | Common and effective for many linkers | Sulfonamides are generally stable |

| Purification | |||

| HPLC | C18 column, water/acetonitrile gradient | High resolution, applicable to a wide range of compounds | Small scale, requires specialized equipment |

| Flash Chromatography | Silica gel, solvent gradient | Larger scale, relatively inexpensive | Lower resolution than HPLC |

| Crystallization | Appropriate solvent system | Can yield very pure material | Not all compounds are crystalline |

While specific computational and theoretical studies focusing exclusively on this compound are not extensively detailed in publicly available literature, a robust understanding of its properties can be extrapolated from research on analogous substituted arenesulfonyl chlorides and dimethoxybenzene derivatives. Computational chemistry provides powerful tools to predict the structure, reactivity, and spectroscopic properties of such molecules.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride and for the structural elucidation of transient intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical synthetic transformation, the progress of a reaction can be followed by acquiring NMR spectra of the reaction mixture at various time intervals. The disappearance of signals corresponding to the starting material, this compound, and the concurrent appearance of new signals corresponding to the product(s) allow for the determination of reaction kinetics and the optimization of reaction conditions.

For instance, in the conversion of the sulfonyl chloride to a sulfonamide, the characteristic signals of the methoxy (B1213986) groups and the aromatic protons of the starting material would be expected to shift upon substitution at the sulfonyl chloride moiety. The identification of unstable intermediates is also possible through specialized NMR techniques, such as low-temperature NMR, which can trap and characterize species that are fleeting at room temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Doublet |

| Aromatic-H | 6.8 - 7.2 | Doublet |

| Methoxy-H | 3.8 - 4.0 | Singlet |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-SO₂Cl | 140 - 145 |

| C-Cl | 125 - 130 |

| C-OCH₃ | 155 - 160 |

| Aromatic C-H | 110 - 120 |

| Methoxy C | 55 - 60 |

Note: These are approximate ranges and can be influenced by the solvent and concentration.

Mass Spectrometry (MS) for Reaction Progress and Product Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm the formation of products in a reaction. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight.

The presence of chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) leads to the appearance of M and M+2 peaks, which is a definitive indicator of the presence of a chlorine atom in the molecule or its fragments.

During reaction monitoring, aliquots can be taken from the reaction mixture and analyzed by MS to track the consumption of the starting material and the formation of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition and further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₈Cl₂O₄S)

| Ion | Predicted m/z | Isotopic Pattern |

| [M]⁺ | 270 | Presence of M, M+2, M+4 peaks due to two chlorine atoms |

| [M-Cl]⁺ | 235 | Presence of M', M'+2 peak due to one chlorine atom |

| [M-SO₂Cl]⁺ | 171 | Presence of M'', M''+2 peak due to one chlorine atom |

Note: The fragmentation pattern is predictive and can be influenced by the ionization method.

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the sulfonyl chloride, methoxy, and chloro-aromatic moieties.

When this compound undergoes a reaction, for example, the conversion of the sulfonyl chloride to a sulfonamide or a sulfonate ester, the IR spectrum of the product will exhibit new characteristic peaks. The disappearance of the strong S=O stretching bands of the sulfonyl chloride and the appearance of new bands (e.g., N-H stretching for a sulfonamide or a modified S=O stretch for a sulfonate ester) provide clear evidence of the transformation. This makes IR spectroscopy a valuable tool for confirming the successful synthesis of derivatives from this compound.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| S=O stretch (sulfonyl chloride) | 1370-1400 and 1180-1200 |

| C-O stretch (methoxy) | 1000-1100 and 1200-1300 |

| C-Cl stretch (aromatic) | 1000-1100 |

| Aromatic C=C stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. This detailed structural information is crucial for understanding the steric and electronic properties of the molecule.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional chlorosulfonation reactions often use a large excess of chlorosulfonic acid, leading to significant waste generation. Future research could focus on developing more sustainable methods for the synthesis of 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride. This could involve the use of milder and more selective reagents, catalytic systems, or flow chemistry approaches to minimize waste and improve safety. mdpi.com For instance, methods utilizing sulfur dioxide surrogates in catalytic systems are gaining traction for their improved atom economy and milder reaction conditions. chemistryviews.org

Exploration of Novel Reactivity Modalities and Catalyst Development

The reactivity of the sulfonyl chloride group is well-established, primarily in reactions with nucleophiles to form sulfonamides, sulfonates, and sulfones. Future research could explore novel reactivity patterns for this compound, potentially leveraging the electronic and steric influence of its substituents. The development of new catalysts could enable transformations that are currently challenging, such as cross-coupling reactions where the sulfonyl chloride group participates directly. researchgate.netnih.gov

Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of complex molecules with specific properties. Future research could explore its incorporation into the synthesis of novel pharmaceutical candidates, agrochemicals, or functional materials. nih.gov The methoxy (B1213986) groups can be further functionalized, and the chlorine atom provides a handle for other transformations, offering a platform for creating diverse molecular architectures. The sulfonyl group itself is a key pharmacophore in many drugs. nih.gov

Advanced Computational Design for Targeted Chemical Transformations

Computational chemistry can play a significant role in predicting the reactivity and properties of this compound and its derivatives. mdpi.comcdnsciencepub.com Future research could employ density functional theory (DFT) and other computational methods to model its reaction mechanisms, predict the outcomes of new reactions, and design novel molecules with desired electronic or biological properties. cdnsciencepub.com This in silico approach can accelerate the discovery of new applications for this and related sulfonyl chlorides by providing a deeper understanding of their chemical behavior at a molecular level.

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-chloro-2,6-dimethoxybenzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene precursor. A general procedure adapted from sulfonyl chloride syntheses includes:

- Step 1: Reacting 3-chloro-2,6-dimethoxybenzene with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature for 2 hours .

- Step 2: Quenching the reaction mixture in ice water to precipitate the product.

- Step 3: Purification via recrystallization or column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient).

Key variables affecting yield include stoichiometry of chlorosulfonic acid, reaction temperature, and quenching efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substitution patterns (e.g., methoxy and sulfonyl chloride groups). Compare chemical shifts with NIST reference data for benzenesulfonyl chloride derivatives .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) can verify molecular weight (e.g., [M+H] at m/z 295.6).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites. For example, methoxy groups are electron-donating, which may deactivate the sulfonyl chloride toward nucleophilic attack compared to electron-withdrawing substituents.

- Kinetic Studies: Compare reaction rates with amines or alcohols under controlled conditions (solvent, temperature). Use NMR or IR spectroscopy to track consumption of starting material.

- Reference Data: Cross-validate computational predictions with experimental reactivity trends reported for structurally analogous sulfonyl chlorides in proteomics applications .

Q. What strategies can resolve contradictions in reported spectroscopic data for sulfonyl chloride derivatives?

Methodological Answer:

- Systematic Reanalysis: Reproduce the synthesis and characterization under standardized conditions (e.g., solvent, concentration) to isolate variables.

- Multi-Technique Validation: Combine NMR, X-ray crystallography (if crystals are obtainable), and vibrational spectroscopy (IR/Raman) to resolve ambiguities in functional group assignments.

- Database Cross-Check: Compare spectral data with authoritative sources like the NIST Chemistry WebBook, which provides validated NMR and IR spectra for benzenesulfonyl chlorides .

Q. How can researchers design experiments to study the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

- pH-Dependent Kinetics: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity measurements or HPLC.

- Isotopic Labeling: Use -labeled water to trace the incorporation of oxygen into hydrolysis products (e.g., sulfonic acid).

- Activation Energy Calculation: Perform Arrhenius analysis by varying reaction temperatures (e.g., 25°C to 60°C) to determine thermodynamic parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。